

reactivity profile of the aldehyde group in "4-Bromo-2-iodobenzaldehyde"

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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704

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An In-depth Technical Guide to the Reactivity Profile of **4-Bromo-2-iodobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

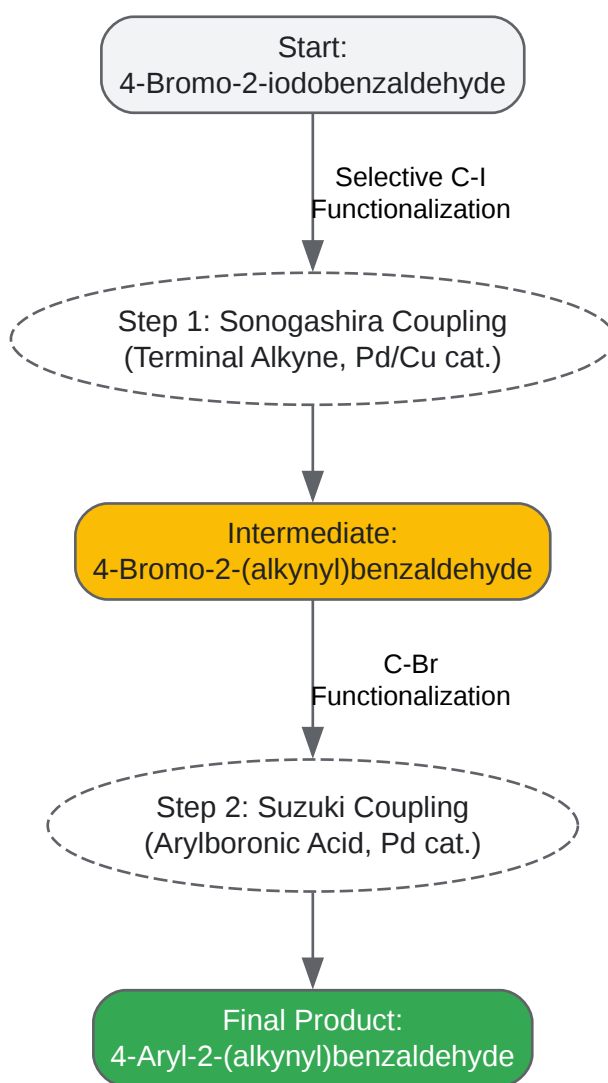
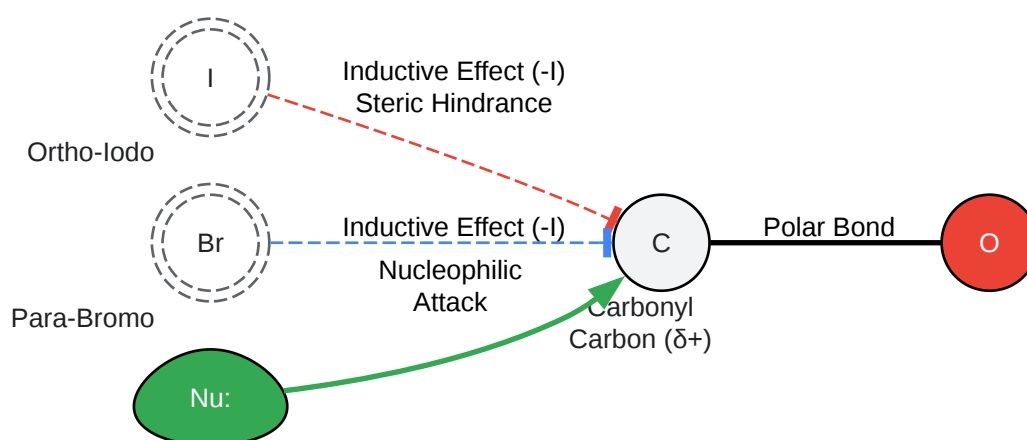
4-Bromo-2-iodobenzaldehyde is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.^[1] Its molecular architecture, featuring a reactive aldehyde group alongside two different halogen atoms (bromine and iodine) at strategic positions, presents a unique platform for complex molecular engineering. The distinct electronic and steric environment of the aldehyde, coupled with the differential reactivity of the carbon-iodine and carbon-bromine bonds, allows for a high degree of control in sequential chemical transformations. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, detailing the influence of the halogen substituents and outlining its application in both carbonyl-centric reactions and advanced, chemoselective cross-coupling strategies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the practical application of this versatile building block.

Core Reactivity Principles: An Overview

The synthetic utility of **4-Bromo-2-iodobenzaldehyde** is rooted in the orthogonal reactivity of its three functional sites. This allows for precise, stepwise modifications, where one site can be altered while the others remain dormant.

- Aldehyde Group: Serves as a classic electrophilic center for nucleophilic addition, oxidation, reduction, and condensation reactions.^[2] Its reactivity is modulated by the electronic and steric effects of the adjacent halogen substituents.
- Carbon-Iodine Bond (C-I): The weaker of the two carbon-halogen bonds, making it the preferred site for initial palladium-catalyzed cross-coupling reactions.^{[3][4]}
- Carbon-Bromine Bond (C-Br): More robust than the C-I bond, it typically remains intact under conditions designed to functionalize the iodo-position, serving as a handle for a subsequent cross-coupling event.^{[3][5]}

This differential reactivity is the cornerstone of its use in multi-step synthetic campaigns.



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